(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-19(17(21)9-8-15-6-5-11-22-15)13-14-12-18-16-7-3-4-10-20(14)16/h3-12H,2,13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVGQPUWUSRCX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a key structural component of this compound, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Imidazo[1,2-a]pyridines and their derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties. They have great potential in several research areas, from materials science to the pharmaceutical field.
Result of Action
Imidazo[1,2-a]pyridines and their derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging.
Action Environment
The compound is described as a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide. It is stable in air, but may decompose under high temperatures. These properties suggest that environmental factors such as temperature and solvent choice could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide are largely determined by its unique chemical structure. The imidazo[1,2-a]pyridine moiety of the compound has been the focus of various synthetic approaches and functionalizations
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis, which may influence their interactions with biomolecules.
Biological Activity
The compound (E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide represents a novel class of biologically active compounds that integrate the furan and imidazo[1,2-a]pyridine moieties. These structural features are known for their potential pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- An acrylamide group, which is often associated with biological activity.
- A furan ring, known for its reactivity and role in various biological processes.
- An imidazo[1,2-a]pyridine core, which has been linked to numerous pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that compounds containing imidazo[1,2-a]pyridine exhibit significant antitumor activity. For instance, a study reported that derivatives of imidazo[1,2-a]pyridine showed inhibition of cancer cell proliferation in various cancer lines. The mechanism is thought to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Case Study:
A derivative structurally similar to this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The antimicrobial properties of compounds containing furan and imidazo[1,2-a]pyridine have been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Findings:
A study evaluated the antibacterial activity of furan-containing compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was determined to be approximately 15 µg/mL against S. aureus.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in macrophage cell lines.
Experimental Data:
In an LPS-induced inflammation model using RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokines.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Kinase Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation: It may influence ROS levels within cells, leading to apoptosis in cancer cells.
- Cytokine Modulation: By affecting cytokine production, the compound can alter inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
